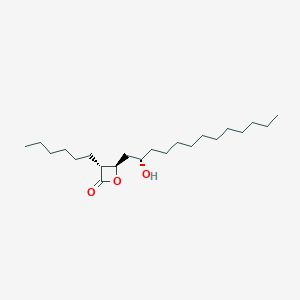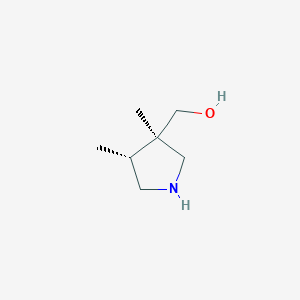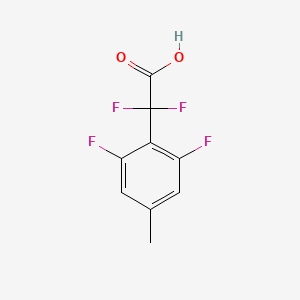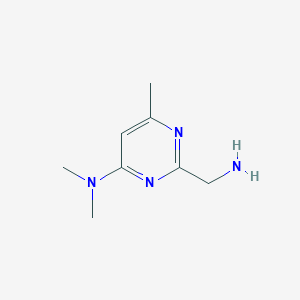
2-(aminomethyl)-N,N,6-trimethylpyrimidin-4-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(aminomethyl)-N,N,6-trimethylpyrimidin-4-amine is an organic compound with a complex structure that includes an aminomethyl group attached to a pyrimidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(aminomethyl)-N,N,6-trimethylpyrimidin-4-amine can be achieved through several methods. One common approach involves the alkylation of a pyrimidine derivative with an aminomethylating agent. This process typically requires the use of a strong base and an alkyl halide . Another method involves the reduction of a nitrile precursor to form the aminomethyl group .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
2-(aminomethyl)-N,N,6-trimethylpyrimidin-4-amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into different amine derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce various amine derivatives.
Scientific Research Applications
2-(aminomethyl)-N,N,6-trimethylpyrimidin-4-amine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.
Industry: The compound is used in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 2-(aminomethyl)-N,N,6-trimethylpyrimidin-4-amine involves its interaction with specific molecular targets. The aminomethyl group can form hydrogen bonds with various biological molecules, influencing their activity. This compound may also interact with enzymes, altering their function and affecting metabolic pathways .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include:
2-Amino-2-methylpropan-1-ol: An alkanolamine with similar functional groups.
2-Aminopyrimidine: A pyrimidine derivative with an amino group.
Uniqueness
What sets 2-(aminomethyl)-N,N,6-trimethylpyrimidin-4-amine apart is its unique combination of functional groups and its potential for diverse applications in various fields. Its structure allows for specific interactions with biological molecules, making it a valuable compound for research and industrial applications.
Properties
Molecular Formula |
C8H14N4 |
|---|---|
Molecular Weight |
166.22 g/mol |
IUPAC Name |
2-(aminomethyl)-N,N,6-trimethylpyrimidin-4-amine |
InChI |
InChI=1S/C8H14N4/c1-6-4-8(12(2)3)11-7(5-9)10-6/h4H,5,9H2,1-3H3 |
InChI Key |
NMXRCMWAIFFXNZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NC(=N1)CN)N(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


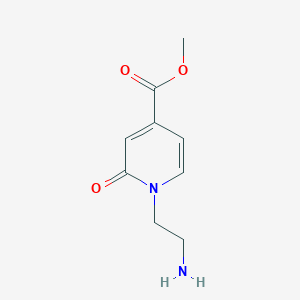
![3-Cyano-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanoic acid](/img/structure/B13339700.png)
![1-[(3-Bromothiophen-2-yl)methyl]-4-chloro-1H-pyrazol-3-amine](/img/structure/B13339704.png)




![Rel-(5R,7R)-3-bromo-2-(4-fluorophenyl)-5,7-dimethyl-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine](/img/structure/B13339737.png)

![cis-1-[(Benzyloxy)carbonyl]-4-fluoropyrrolidine-3-carboxylic acid](/img/structure/B13339743.png)
![2-(7-Azaspiro[3.5]nonan-7-yl)ethan-1-ol](/img/structure/B13339745.png)
